4-Aminobenzoyl chloride
Overview
Description
4-Aminobenzoyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It is a derivative of benzoic acid, where the carboxyl group is replaced by a chloride group and an amino group is attached to the benzene ring. This compound appears as a colorless to pale yellow liquid and is known for its reactivity and utility in organic synthesis .
Mechanism of Action
Target of Action
4-Aminobenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO
Mode of Action
Benzoyl chloride compounds, in general, are known to be reactive and can undergo various chemical reactions such as nucleophilic substitution . They can react with amines, alcohols, and water, among other nucleophiles, to form amides, esters, and acids respectively .
Biochemical Pathways
Benzoyl chloride compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
This compound is sensitive to light and air , and it should be stored in a dark place under an inert atmosphere . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Aminobenzoyl chloride, as a derivative of PABA, plays a role in the biosynthesis of folate, a crucial cofactor for various enzymatic reactions. Organisms biosynthesizing PABA obtain it from chorismate by a reaction catalyzed by 4-amino-4-deoxychorismate synthase .
Cellular Effects
Its parent compound, PABA, is known to be involved in the synthesis of folic acid, which is crucial for DNA synthesis and repair, methylation of DNA, and the synthesis of amino acids and proteins .
Molecular Mechanism
It is known that PABA, from which this compound is derived, is converted into folate in a series of enzymatic reactions .
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as PABA, given its structural similarity. PABA is involved in the biosynthesis of folate, a crucial cofactor for various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzoyl chloride is typically synthesized from 4-aminobenzoic acid. The most common method involves the reaction of 4-aminobenzoic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent such as chloroform, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the conversion of the carboxyl group to a chloride group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure safety and efficiency. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-aminobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation to form 4-nitrobenzoyl chloride under specific conditions
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Aminobenzyl Alcohol: Formed by reduction.
4-Nitrobenzoyl Chloride: Formed by oxidation
Scientific Research Applications
4-Aminobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of drugs and prodrugs, particularly those targeting bacterial infections and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Nitrobenzoyl Chloride: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid: The precursor to 4-aminobenzoyl chloride, with a carboxyl group instead of a chloride group
Uniqueness: this compound is unique due to the presence of both an amino group and a chloride group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-aminobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPONUUPNAEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167057 | |
Record name | Benzoyl chloride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16106-38-0 | |
Record name | Benzoyl chloride, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Aminobenzoyl Chloride used in polymer synthesis?
A: this compound serves as a crucial monomer in the synthesis of various polymers, particularly polyamides. For instance, it is employed in the production of poly(p-benzamide), a high-strength fiber with exceptional thermal and mechanical properties [, ]. The polymerization process typically involves a condensation reaction, often in the presence of a base and a suitable solvent.
Q2: Can this compound be used to synthesize compounds with potential biological activity?
A: Yes, this compound can be utilized as a building block for synthesizing compounds with potential biological activity []. The presence of both an amine and an acyl chloride group allows for diverse chemical modifications, enabling the creation of molecules with varying functionalities.
Q3: Are there challenges associated with using this compound in solution polymerization?
A: Yes, certain solvents commonly used in polymer synthesis can pose challenges when working with this compound hydrochloride []. For instance, dimethylformamide (DMF) and N-methylpyrrolidone (NMP), known for their efficacy in polyamide synthesis, can lead to undesired condensation reactions with this compound hydrochloride. While polymerization can occur in tetramethylurea, the resulting polymer often exhibits low yield and molecular weight. These findings underscore the importance of careful solvent selection to optimize polymerization conditions.
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